
Germane, ethynyltriphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane, ethynyltriphenyl- is a chemical compound with the molecular formula C20H14Ge It is a derivative of germane, where the germanium atom is bonded to an ethynyl group and three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Germane, ethynyltriphenyl- can be synthesized through several methods. One common approach involves the reaction of triphenylgermanium chloride with acetylene in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the ethynyl group.
Industrial Production Methods
Industrial production of germane, ethynyltriphenyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Germane, ethynyltriphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert germane, ethynyltriphenyl- to its corresponding hydrides.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while reduction can produce various hydrides of germanium.
Aplicaciones Científicas De Investigación
Germane, ethynyltriphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: Germane, ethynyltriphenyl- is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism by which germane, ethynyltriphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, while the phenyl groups provide stability and influence the compound’s overall reactivity. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Germane (GeH4): A simpler hydride of germanium, used in semiconductor manufacturing.
Triphenylgermane (C18H15Ge): Similar to germane, ethynyltriphenyl-, but lacks the ethynyl group.
Ethynylgermane (C2H2Ge): Contains an ethynyl group but lacks the phenyl groups.
Uniqueness
Germane, ethynyltriphenyl- is unique due to the presence of both the ethynyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
4632-45-5 |
|---|---|
Fórmula molecular |
C20H16Ge |
Peso molecular |
329.0 g/mol |
Nombre IUPAC |
ethynyl(triphenyl)germane |
InChI |
InChI=1S/C20H16Ge/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H |
Clave InChI |
LJHAARBWOSUVQW-UHFFFAOYSA-N |
SMILES canónico |
C#C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B14144206.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)

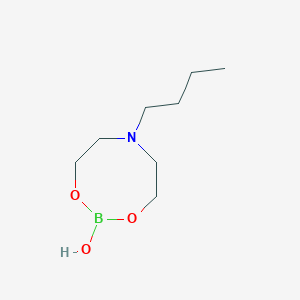
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
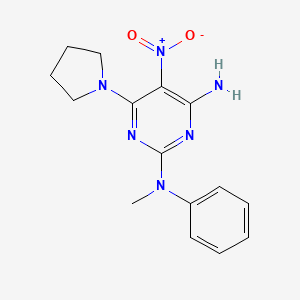
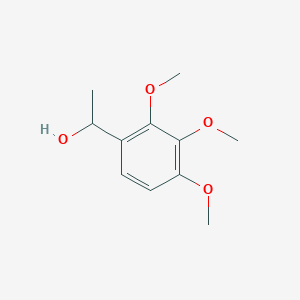
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)
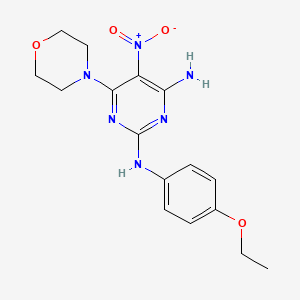
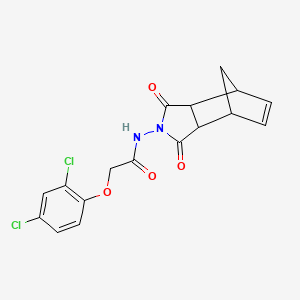
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)

